4-Ethoxy-3-methylbut-3-en-2-one

Description

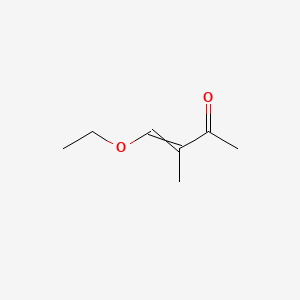

4-Ethoxy-3-methylbut-3-en-2-one (CAS 23074-57-9) is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at the 4-position and a methyl group (-CH₃) at the 3-position of a conjugated enone system. Historically referenced as early as 1943, this compound has been studied for its reactivity in organic synthesis, particularly in cycloadditions and Michael additions. However, critical physical properties such as density, boiling point, and melting point remain undocumented in the available literature .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-ethoxy-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-4-9-5-6(2)7(3)8/h5H,4H2,1-3H3 |

InChI Key |

XNBNIIPYZIRDQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Bases | Conditions | Yield & Notes |

|---|---|---|---|---|

| Alkylation of 3-methyl-2-buten-1-ol | 3-methyl-2-buten-1-ol, ethyl iodide | Potassium carbonate | Reflux in suitable solvent | Moderate to high yields; selective ethoxy introduction |

| Claisen-Schmidt condensation | Ethoxyacetone, methyl vinyl ketone | Acid/base catalysts, ZnCl₂, proline derivatives | Solvent polarity optimized (ethanol/DMF), reflux | High regioselectivity; requires purification by chromatography |

| Base-catalyzed ethanol addition | α,β-unsaturated esters | Base (e.g., NaOEt) | Ambient to mild heating | Stereoselective ethoxy addition; informs related synthesis |

| Isomerization with iron pentacarbonyl | Allylic alcohol precursors | Fe(CO)₅, basic compounds (NaOH, urotropine) | 100–300°C, atmospheric or elevated pressure | High conversion and selectivity; adaptable for enone synthesis |

| Continuous flow industrial synthesis | Various precursors | Optimized catalytic systems | Controlled flow, temperature, and pressure | Enhanced yield and purity; scalable |

Analytical and Purification Techniques

- Purification: Commonly performed via column chromatography on silica gel using hexane/ethyl acetate gradients or flash chromatography with NEt₃-basified silica gel to avoid decomposition.

- Characterization: Confirmation of structure and purity is achieved by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D COSY, HSQC)

- Infrared (IR) spectroscopy to identify characteristic carbonyl and C=C stretches

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Spectroscopic Studies: Variable-temperature NMR can detect keto-enol tautomerism, while computational IR spectra assist in tautomer assignments.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-Ethoxy-3-methylbut-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

4-Methoxy-3-buten-2-one (CAS 4652-27-1)

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- Key Substituents : Methoxy (-OCH₃) at the 4-position.

- Comparison: The methoxy analog lacks the methyl group at the 3-position, reducing steric hindrance compared to 4-ethoxy-3-methylbut-3-en-2-one.

(E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one (CAS 153085-12-2)

- Molecular Formula : C₇H₉F₃O₂

- Molecular Weight : 182.14 g/mol

- Key Substituents : Trifluoromethyl (-CF₃) at the 1-position and ethoxy (-OCH₂CH₃) at the 4-position.

- Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, increasing electrophilicity at the α,β-unsaturated carbonyl system. This compound is synthesized in 83% yield via reaction of ethyl propenyl ether with trifluoroacetic anhydride and pyridine . Fluorination likely improves thermal stability but may reduce solubility in polar solvents compared to the non-fluorinated parent compound.

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one (CAS 88349-61-5)

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

- Key Substituents : Pyridyl group at the 3-position.

- This compound is notable as Milrinone Impurity H, highlighting its relevance in pharmaceutical quality control . The aromatic pyridyl group may enhance π-π stacking interactions in supramolecular applications.

4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Substituents: Phenolic ring with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups.

- Comparison: The phenolic hydroxyl group increases polarity and acidity (pKa ~10), making this compound more water-soluble than this compound. The extended conjugation from the aromatic ring may shift UV-Vis absorption maxima, useful in spectroscopic analysis .

Ethyl 4-methoxy-2-oxobut-3-enoate (CAS 65260-60-8)

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Key Substituents : Methoxy (-OCH₃) at the 4-position and ester (-COOEt) at the 2-position.

- Comparison :

- The ester group enables hydrolysis to carboxylic acids, a reactivity absent in the ketone-based parent compound.

- Documented in synthesis protocols by Evans et al. (2000), this compound serves as a versatile intermediate in asymmetric catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-3-methylbut-3-en-2-one, and how can reaction conditions be systematically optimized?

- Methodology :

- Pathway Design : Start with Claisen-Schmidt condensation between ethoxyacetone and methyl vinyl ketone, using acid or base catalysis. Monitor regioselectivity via TLC and adjust solvent polarity (e.g., ethanol vs. DMF) to favor the α,β-unsaturated ketone .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to improve yield. Compare activation energies using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to validate mechanistic steps .

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the enone. Confirm purity via HPLC (C18 column, 70:30 acetonitrile:water) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound, particularly regarding tautomerism?

- Methodology :

- Variable-Temperature NMR : Perform ¹H and ¹³C NMR at 25°C and −40°C in CDCl₃ to detect keto-enol tautomerism. Peaks splitting or coalescence indicates dynamic equilibria .

- IR Analysis : Identify carbonyl stretches (~1700 cm⁻¹ for ketone) and conjugated enol C=C (~1600 cm⁻¹). Compare with computed IR spectra (DFT) to assign tautomeric forms .

- 2D NMR (COSY, HSQC) : Map coupling between ethoxy protons (δ ~1.3 ppm) and adjacent carbons to confirm substituent positions .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Methodology :

- Accelerated Stability Testing : Store samples under UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4 weeks. Monitor degradation via GC-MS and quantify half-life using Arrhenius plots .

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂ or Ar) in amber vials. Compare radical scavenging efficacy via DPPH assays .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in Diels-Alder reactions, and how can experimental data validate these models?

- Methodology :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) using ORCA 5.0 (def2-TZVP basis set) to predict regioselectivity with dienes (e.g., cyclopentadiene). Solvent effects (PCM model for THF) refine activation barriers .

- Kinetic Studies : Conduct reactions at 0–60°C, track progress via in-situ FTIR. Compare experimental rate constants (k) with computed values to validate transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Collate IC₅₀ values from enzyme inhibition assays (e.g., cytochrome P450 isoforms) using PRISMA guidelines. Identify outliers via Grubbs’ test and re-test under standardized conditions (pH 7.4, 37°C) .

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified ethoxy/methyl groups. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .

Q. How can advanced spectroscopic techniques (e.g., in-situ Raman) monitor real-time enone reactivity in catalytic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.